Propane-1-sulfonamide

Übersicht

Beschreibung

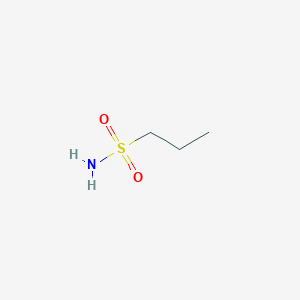

Propane-1-sulfonamide is a compound with the formula C3H9NO2S . It has a molecular weight of 123.17 . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for Propane-1-sulfonamide were not found in the search results, sulfonamides in general have been used extensively in medicinal chemistry . For instance, the free primary amino group of a compound reacted with propane-1-sulfonyl chloride to provide a sulfonamide .

Molecular Structure Analysis

The molecular structure of Propane-1-sulfonamide consists of an aliphatic carbon backbone . The compound has a linear structure formula .

Chemical Reactions Analysis

Sulfonamides, including Propane-1-sulfonamide, have a fascinating reactivity profile . They can act as an activating group, protecting group, leaving group, and as a molecular scaffold .

Physical And Chemical Properties Analysis

Propane-1-sulfonamide has a number of physicochemical properties . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It also has a Log Po/w (iLOGP) of 0.12 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonimidates

Propane-1-sulfonamide serves as a precursor in the synthesis of sulfonimidates, a class of organosulfur compounds. These compounds are intermediates for accessing other important sulfur(VI) derivatives, including sulfonimidamides and sulfoximines, which have gained prominence due to their medicinal chemistry properties .

Pharmaceutical Applications

In the pharmaceutical industry, Propane-1-sulfonamide derivatives are used to create a variety of drugs. These drugs exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, making them useful in treating diseases like diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Veterinary Medicine

Sulfonamide drugs, derived from Propane-1-sulfonamide, act as antibacterial compounds in veterinary medicine. They are commonly used to treat livestock diseases, including gastrointestinal and respiratory tract infections .

Green Chemistry Synthesis

Propane-1-sulfonamide is involved in green chemistry approaches for synthesizing sulfonamides. The oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals, has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .

Polymer Synthesis

The compound is used in polymer synthesis, where its decomposition under elevated temperatures provides a novel way to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Asymmetric Syntheses

The stereogenic sulfur center of sulfonimidates derived from Propane-1-sulfonamide can act as chiral templates employed in asymmetric syntheses. This application is significant for creating compounds with specific optical activities .

Alkyl Transfer Reagents

Propane-1-sulfonamide-based sulfonimidates are utilized as alkyl transfer reagents to acids, alcohols, and phenols. This leverages the lability of sulfonimidates under acidic conditions .

Radical Carrier in Synthetic Chemistry

In synthetic chemistry, the sulfonamide motif, including Propane-1-sulfonamide, can behave as a radical carrier. This allows for its use in various stages of chemical processes, including acting as a leaving group, protecting group, or activating group .

Wirkmechanismus

Target of Action

Propane-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication . Sulfonamides also exhibit anti-carbonic anhydrase activity .

Mode of Action

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . They mimic the structure of PABA and bind to the active site of dihydropteroate synthetase, preventing PABA from binding and thus inhibiting the enzyme . This blocks the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for bacterial DNA synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid pathway, preventing the synthesis of dihydrofolate and subsequently tetrahydrofolate . This leads to a halt in bacterial DNA synthesis and cell division, effectively inhibiting bacterial growth .

Result of Action

The primary result of Propane-1-sulfonamide’s action is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This makes it effective in treating bacterial infections.

Action Environment

The efficacy and stability of Propane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances with similar structures can affect its ability to bind to its target enzyme . Additionally, factors such as pH and temperature can impact the drug’s stability and activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROIHSMGGKKIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392158 | |

| Record name | Propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propane-1-sulfonamide | |

CAS RN |

24243-71-8 | |

| Record name | Propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the propane-1-sulfonamide scaffold in drug discovery?

A: The propane-1-sulfonamide moiety serves as a versatile building block in medicinal chemistry. Its presence in various biologically active compounds highlights its potential to interact with diverse biological targets. For instance, research has identified propane-1-sulfonamide derivatives as potential antagonists of the GABAB receptor, a target implicated in various neurological disorders. [, ] Furthermore, modifications to this core structure have led to the development of PF-04965842 (a selective JAK1 inhibitor) [], and vemurafenib (a BRAF inhibitor) [, ]. This underscores the adaptability of this scaffold for targeting different disease pathways.

Q2: How does the structure of propane-1-sulfonamide derivatives influence their activity as GABAB receptor antagonists?

A: Studies focusing on 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides revealed crucial structure-activity relationships for GABAB receptor antagonism. [, ] Introducing a nitro group at the 3-position of the propane chain or incorporating a 4-nitrophenyl group at the sulfonamide nitrogen significantly enhanced antagonistic activity. Conversely, substituting the amino group with alkyl or aryl groups led to a decrease in activity. This suggests that specific functional groups and their positioning on the propane-1-sulfonamide scaffold are critical for interactions with the GABAB receptor.

Q3: What insights does the research provide on the impact of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) on the brain distribution of vemurafenib?

A: Research on vemurafenib, a propane-1-sulfonamide derivative used in melanoma treatment, sheds light on the role of efflux transporters in drug distribution. [] In vitro studies demonstrated that both P-gp and BCRP actively efflux vemurafenib, limiting its intracellular accumulation and brain penetration. This was further corroborated by in vivo studies in mice, where the brain distribution of vemurafenib significantly increased in mice lacking P-gp and BCRP compared to wild-type mice. This highlights the importance of considering efflux transporter interactions during drug development, particularly for drugs targeting the central nervous system.

Q4: What are the potential implications of identifying selective JAK1 inhibitors like PF-04965842?

A: The discovery of PF-04965842, a highly selective JAK1 inhibitor derived from the propane-1-sulfonamide scaffold, holds promise for treating autoimmune diseases. [] By selectively inhibiting JAK1, PF-04965842 aims to modulate the signaling of pro-inflammatory cytokines involved in autoimmune responses while minimizing the impact on other JAK-STAT pathways essential for normal physiological functions. This selectivity is crucial for improving the safety and tolerability profile of JAK inhibitors, addressing concerns associated with broader JAK inhibition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)

![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)